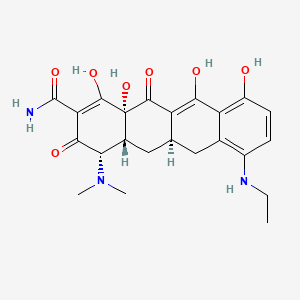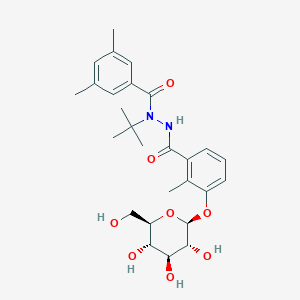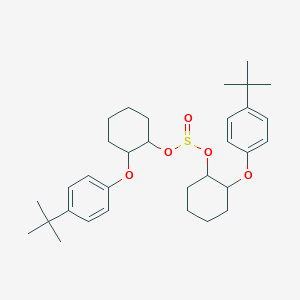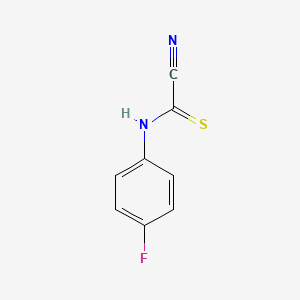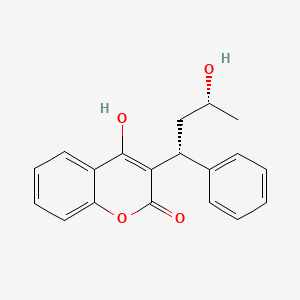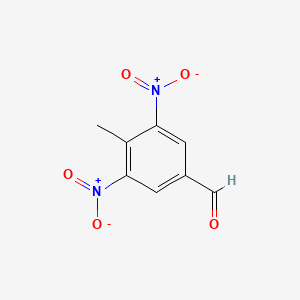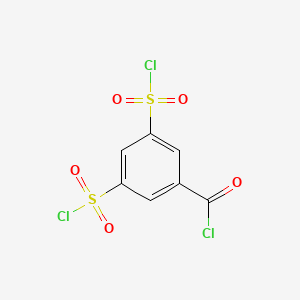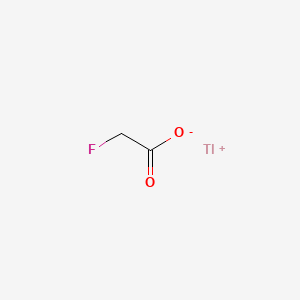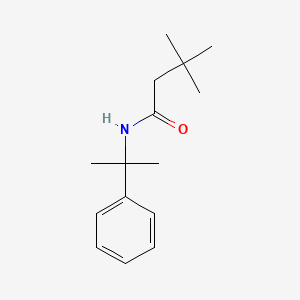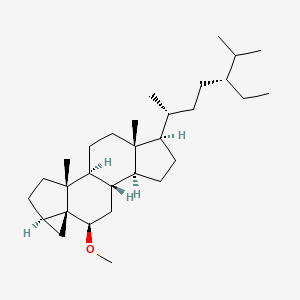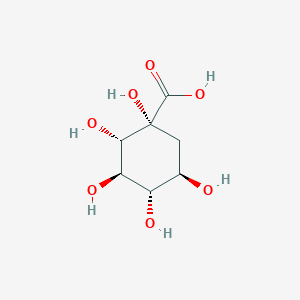
Chrysene, 7-fluoro-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrysene, 7-fluoro-5-methyl- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H11F. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 5th position on the chrysene backbone. Chrysene itself is a natural constituent of coal tar and is also found in creosote . The addition of fluorine and methyl groups to chrysene can significantly alter its chemical properties and biological activities.
準備方法
The synthesis of chrysene, 7-fluoro-5-methyl- typically involves multi-step organic reactions. One common method includes the fluorination of 5-methylchrysene using a fluorinating agent such as Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete fluorination .
Industrial production methods for such specialized compounds are less common and often rely on laboratory-scale synthesis techniques. advancements in organic synthesis and fluorination methods could potentially scale up the production of chrysene, 7-fluoro-5-methyl- for industrial applications.
化学反応の分析
Chrysene, 7-fluoro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chrysene-quinones, while reduction can produce fully hydrogenated chrysene derivatives.
科学的研究の応用
Chrysene, 7-fluoro-5-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the chemical reactivity and stability of PAHs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research, due to its ability to interact with cellular pathways involved in tumorigenesis.
作用機序
The mechanism of action of chrysene, 7-fluoro-5-methyl- involves its metabolic activation by cytochrome P450 enzymes. These enzymes convert the compound into reactive intermediates, such as epoxides and dihydrodiols, which can form adducts with DNA and proteins. This interaction can lead to mutations and potentially initiate carcinogenesis . The molecular targets include DNA bases, particularly guanine, and various cellular proteins involved in cell cycle regulation and apoptosis.
類似化合物との比較
Chrysene, 7-fluoro-5-methyl- can be compared with other similar compounds, such as:
5-Methylchrysene: This compound lacks the fluorine atom and has different chemical and biological properties.
7-Fluorochrysene: This compound lacks the methyl group and has distinct reactivity and biological effects.
The uniqueness of chrysene, 7-fluoro-5-methyl- lies in the combined presence of both fluorine and methyl groups, which can significantly alter its chemical reactivity, stability, and biological interactions compared to its analogs.
特性
CAS番号 |
64977-47-5 |
|---|---|
分子式 |
C19H13F |
分子量 |
260.3 g/mol |
IUPAC名 |
1-fluoro-11-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-11-17-15(7-4-8-18(17)20)16-10-9-13-5-2-3-6-14(13)19(12)16/h2-11H,1H3 |
InChIキー |
LGHAGIHRVWRJMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC=C2F)C3=C1C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


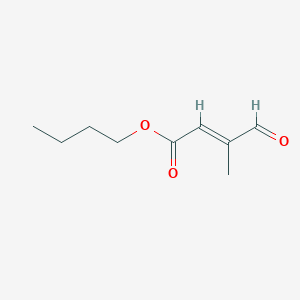
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
